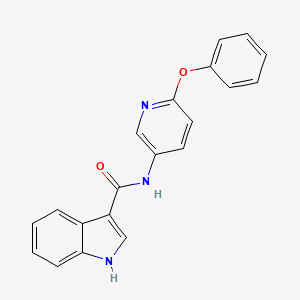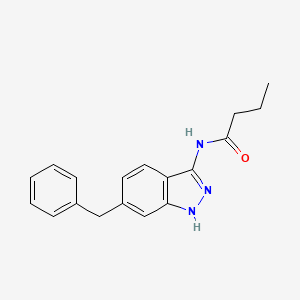
N-(6-benzyl-1H-indazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-benzyl-1H-indazol-3-yl)butyramide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-benzyl-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines.
Benzylation: The indazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated indazole with butyric acid or its derivatives to form the butyramide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-benzyl-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-benzyl-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor of GSK-3β, a kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . By inhibiting GSK-3β, the compound can modulate these processes, leading to potential therapeutic effects in diseases such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
N-(7-indazolyl)benzenesulfonamide: Known for its anticancer activity.
1-Benzyl-3-hydroxy-1H-indazole: Studied for its potential as a kinase inhibitor.
{3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl}dimethylamine oxide: Investigated for its antimicrobial properties.
Uniqueness
N-(6-benzyl-1H-indazol-3-yl)butyramide is unique due to its specific substitution pattern and the presence of the butyramide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other indazole derivatives .
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(6-benzyl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C18H19N3O/c1-2-6-17(22)19-18-15-10-9-14(12-16(15)20-21-18)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H2,19,20,21,22) |
InChI Key |
UUOMNVRBMQQPLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




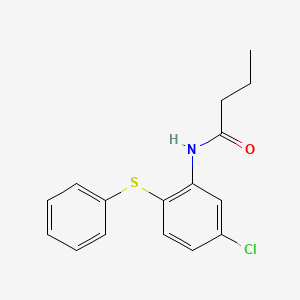
![N-(5-chlorobenzo[d]oxazol-2-yl)benzenesulfonamide](/img/structure/B10851095.png)

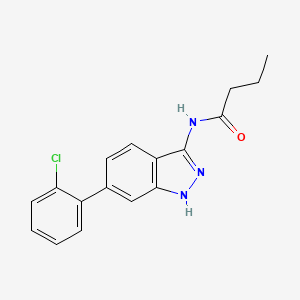
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxy-2,2-dimethylpropanamide (enantiomeric mix)](/img/structure/B10851129.png)
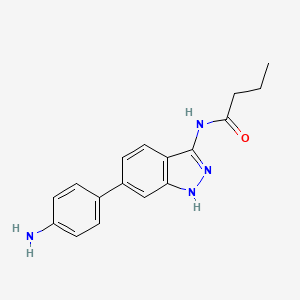
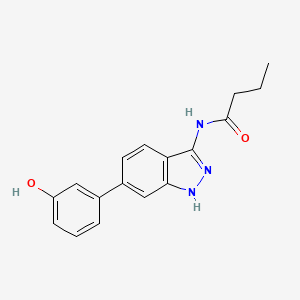
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)

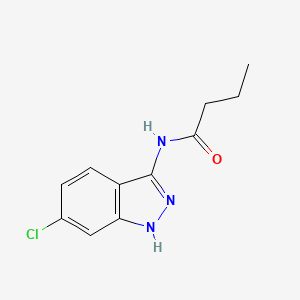
![N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxy-2-methylpropanamide (enantiomeric mix)](/img/structure/B10851167.png)
